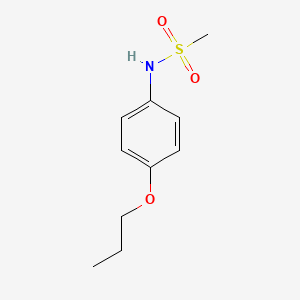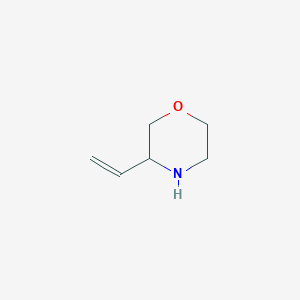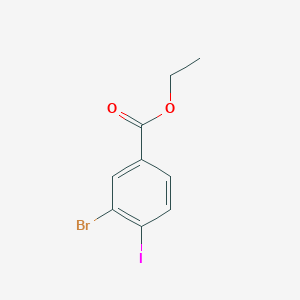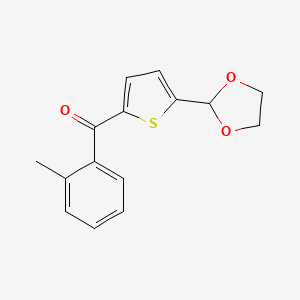
5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene
Descripción general
Descripción
5-(1,3-Dioxolan-2-yl)-2-(2-methylbenzoyl)thiophene (5-DMBT) is a novel, synthetically-produced compound that has been studied for its potential applications in the field of scientific research. 5-DMBT is a heterocyclic thiophene derivative that is characterized by its unique structure, which consists of a five-membered ring containing two oxygen atoms and a sulfur atom. 5-DMBT has been found to display a range of biological activities, including antioxidant and anti-inflammatory activities, as well as the ability to modulate the expression of genes involved in various pathways. This makes 5-DMBT a promising compound for further scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene and its derivatives have been extensively studied for their synthesis and characterization. The synthesis of various thiophene derivatives, including those with dioxolane groups, often involves reactions with different metal ions or the use of specific catalysts and conditions (Salameh & Tayim, 1983), (Rangnekar & Mavlankar, 1991), (Paradkar, Latham, & Krishnaswami, 1993). These processes are crucial for developing new compounds with potential applications in various fields.
Biological Activity
Compounds containing the thiophene and dioxolane units have been explored for their biological activities. For instance, certain thiophene derivatives have shown promising antimicrobial and antifungal properties, indicating potential applications in medical and pharmaceutical research (Mabkhot et al., 2017).
Material Science Applications
In the field of material science, thiophene derivatives, including those with dioxolane groups, have been utilized in the development of electrochromic materials and polymers (Hu et al., 2019). These materials have potential applications in devices like thin-film transistors and solar cells.
Optical and Photochemical Properties
The photochemical properties of dioxolane and thiophene-containing compounds have been a subject of interest, particularly in the development of photochromic materials for optical recording. These compounds exhibit changes in color upon exposure to specific light wavelengths, which can be harnessed for various technological applications (Yang et al., 2006).
Propiedades
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-10-4-2-3-5-11(10)14(16)12-6-7-13(19-12)15-17-8-9-18-15/h2-7,15H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEBUXHNXWMADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(S2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641922 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene | |
CAS RN |
898773-17-6 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




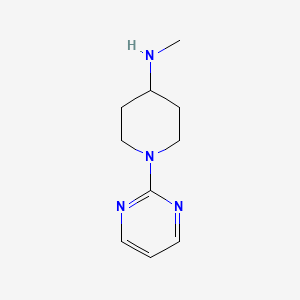
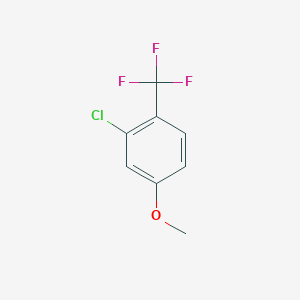
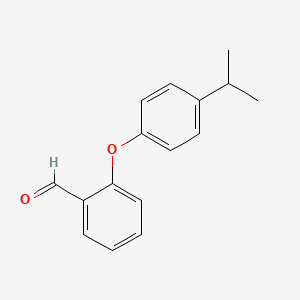
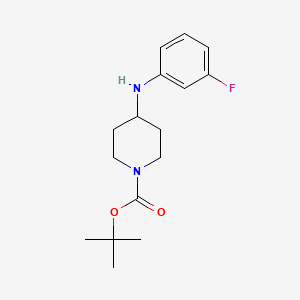
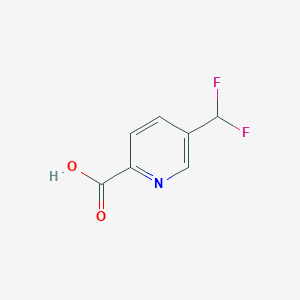


![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)

